molecular formula C26H28N4O6 B2690979 9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539845-13-1

9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2690979
CAS No.: 539845-13-1
M. Wt: 492.532
InChI Key: DRWBXNZUVWBRSM-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C26H28N4O6 and its molecular weight is 492.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one" has been a subject of interest in the field of organic chemistry. These compounds are synthesized through various cyclization and condensation reactions, utilizing different starting materials and conditions to explore the versatility and reactivity of the triazoloquinazolinone skeleton. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, where the direction of heterocyclization has been established and possible mechanisms for the formation of the pyrimidine heterocycle analyzed (Lipson et al., 2003).

Biological Activity and Potential Applications

The triazoloquinazolinone derivatives have shown promise in various biological activities, which makes them candidates for further pharmaceutical research. For example, certain derivatives have been synthesized and evaluated for their antihypertensive activity, demonstrating significant effects in vivo, highlighting their potential as novel therapeutic agents (Alagarsamy & Pathak, 2007). Additionally, these compounds have been studied for their antimicrobial properties, with some showing significant antibacterial and antifungal activities, thereby contributing to the search for new antimicrobial agents (Pandey et al., 2009).

Environmental and Synthetic Methodology Advancements

Research into environmentally benign synthesis methods for these compounds has also been explored, with protocols developed for efficient synthesis under mild conditions, highlighting the focus on sustainable and eco-friendly chemistry practices (Mousavi et al., 2015).

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6/c1-32-18-10-9-14(11-19(18)33-2)23-22-16(7-6-8-17(22)31)27-26-28-25(29-30(23)26)15-12-20(34-3)24(36-5)21(13-15)35-4/h9-13,23H,6-8H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBXNZUVWBRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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